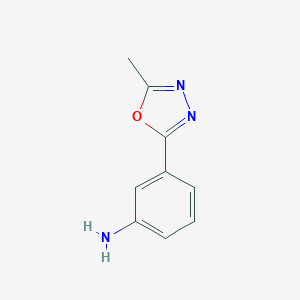

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLVMRYJNAZIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559943 | |

| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122733-40-8 | |

| Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of this compound, a key building block in medicinal chemistry. The 1,3,4-oxadiazole motif is a privileged scaffold known for its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This document details a strategic four-step synthetic pathway commencing from 3-nitrobenzoic acid, chosen to circumvent challenges associated with the reactivity of the aniline functional group. Each step of the synthesis—hydrazide formation, acylation, cyclodehydration, and nitro group reduction—is described with detailed, step-by-step protocols and an explanation of the underlying chemical principles. Furthermore, this guide outlines a complete characterization workflow for the final compound, employing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to unequivocally confirm its structure and purity. The data is presented in a clear, structured format to aid researchers and scientists in the fields of organic synthesis and drug development.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical and materials science.[3] It is often considered a "privileged structure" due to its remarkable metabolic stability and its role as a bioisostere for amide and ester functionalities, which can enhance the pharmacokinetic profile of drug candidates.[4][5] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[6][7]

The target molecule, this compound, is a particularly valuable synthetic intermediate. It combines the stable 1,3,4-oxadiazole core with a strategically positioned primary aromatic amine. This amine group serves as a versatile chemical handle for subsequent derivatization, allowing for the construction of extensive compound libraries through reactions such as amide bond formation, sulfonylation, or diazotization, enabling exploration of the structure-activity relationship (SAR) in drug discovery programs.

Synthetic Strategy and Retrosynthesis

The synthesis of this compound can be approached from several precursors. A common starting material for aniline derivatives is 3-aminobenzoic acid.[8][9] However, the presence of the free amino group complicates the synthesis, as it can compete with the desired reactions during the formation of the oxadiazole ring, necessitating protection and deprotection steps that lower the overall efficiency.

A more robust and streamlined strategy, therefore, begins with 3-nitrobenzoic acid . The nitro group is a stable precursor to the aniline, is unreactive under the conditions required for oxadiazole ring formation, and can be selectively reduced in the final step of the synthesis. This approach enhances the overall yield and simplifies the purification process.

The retrosynthetic analysis is outlined below:

Synthesis Protocol: A Step-by-Step Guide

The overall synthetic workflow is a four-step process designed for efficiency and scalability.

Step 1: Synthesis of 3-Nitrobenzoyl Hydrazide

The synthesis begins by converting the carboxylic acid into a more reactive species, which is then reacted with hydrazine. A common method involves esterification followed by hydrazinolysis.

-

Protocol:

-

To a solution of 3-nitrobenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (0.1 eq.) catalytically.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-nitrobenzoate.

-

To the crude methyl 3-nitrobenzoate dissolved in ethanol, add hydrazine hydrate (3 eq.) dropwise.

-

Reflux the mixture for 8-12 hours. A precipitate will form upon cooling.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 3-nitrobenzoyl hydrazide as a white solid.

-

-

Expert Insight: The initial esterification step activates the carboxyl group for nucleophilic attack by hydrazine. Direct conversion from the carboxylic acid is possible but often requires harsher conditions. This two-step sequence is clean and generally high-yielding.

Step 2: Synthesis of 1-Acetyl-2-(3-nitrobenzoyl)hydrazine

This step involves the N-acylation of the newly formed hydrazide to create the diacylhydrazine precursor necessary for cyclization.

-

Protocol:

-

Suspend 3-nitrobenzoyl hydrazide (1 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq.) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any excess acetic acid, and dry to yield the diacylhydrazine intermediate.

-

-

Expert Insight: Using a slight excess of acetic anhydride ensures complete conversion of the hydrazide. The reaction is typically clean, and the product often precipitates in high purity, sometimes negating the need for further purification before the next step.

Step 3: Cyclodehydration to 2-(3-Nitrophenyl)-5-methyl-1,3,4-oxadiazole

The key ring-forming step is an intramolecular cyclodehydration reaction, which forms the stable aromatic 1,3,4-oxadiazole ring.

-

Protocol:

-

To 1-acetyl-2-(3-nitrobenzoyl)hydrazine (1 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) slowly and carefully at 0 °C.

-

After the addition is complete, heat the mixture to reflux (80-100 °C) for 2-3 hours.[7][10]

-

Monitor the reaction progress via TLC.

-

After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.

-

The resulting solid precipitate is filtered, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.

-

-

Expert Insight: POCl₃ is a highly effective but corrosive and water-sensitive dehydrating agent. The reaction must be performed in a well-ventilated fume hood. The workup procedure is critical; the slow, controlled quenching on ice and subsequent neutralization are essential for safety and product isolation.

Step 4: Reduction to this compound

The final step is the selective reduction of the aromatic nitro group to the primary amine.

-

Protocol:

-

Dissolve 2-(3-nitrophenyl)-5-methyl-1,3,4-oxadiazole (1 eq.) in a solvent such as ethanol or ethyl acetate.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.[3]

-

Reflux the mixture for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water and basify the solution by adding a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is > 8. This will precipitate tin salts.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography on silica gel or by recrystallization.

-

-

Expert Insight: The Stannous chloride reduction is a classic and reliable method for converting aromatic nitro compounds to anilines, especially for substrates containing other reducible functional groups that might be sensitive to catalytic hydrogenation.[3] The basic workup is crucial to remove the tin salts and isolate the free amine.

Characterization

Unequivocal structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.

Spectroscopic and Analytical Data Summary

The following table summarizes the expected analytical data for the target compound.

| Analysis Technique | Expected Result / Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | A sharp melting point range, indicative of high purity. |

| FT-IR (cm⁻¹) | 3450-3300: N-H stretching (asymmetric & symmetric) of the primary amine. 3100-3000: Aromatic C-H stretching. 1620-1600: N-H scissoring (bending) of the amine. 1580-1450: Aromatic C=C stretching. 1615, 1570: C=N stretching of the oxadiazole ring. 1250-1100: C-O-C stretching of the oxadiazole ring.[3] 1320-1250: C-N stretching of the aromatic amine. |

| ¹H NMR (δ, ppm) | ~7.5-6.8: Complex multiplet pattern corresponding to the 4 protons on the 1,3-disubstituted benzene ring. ~5.0-4.0: Broad singlet, integrating to 2H, corresponding to the -NH₂ protons (exchangeable with D₂O). ~2.6: Sharp singlet, integrating to 3H, corresponding to the -CH₃ protons.[11] |

| ¹³C NMR (δ, ppm) | ~165-160: Two distinct signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring.[3] ~150-110: Multiple signals corresponding to the 6 carbons of the aromatic ring. ~15-10: Signal for the methyl (-CH₃) carbon. |

| Mass Spec. (HRMS) | [M+H]⁺: Calculated for C₉H₉N₃O should match the observed value, confirming the molecular formula. |

| Elemental Analysis | %C, %H, and %N values should be within ±0.4% of the theoretical values calculated for the molecular formula C₉H₉N₃O. |

Conclusion

This guide has presented a validated and efficient synthetic route for the preparation of this compound, a high-value intermediate for pharmaceutical research. By starting from 3-nitrobenzoic acid, the synthesis avoids complications from the reactive amine functionality, proceeding through a logical sequence of hydrazide formation, acylation, cyclodehydration, and final reduction. The comprehensive characterization protocol, utilizing FT-IR, multinuclear NMR, and mass spectrometry, provides a robust framework for verifying the structural integrity and purity of the final product. This detailed methodology serves as a reliable resource for researchers and drug development professionals aiming to incorporate this versatile scaffold into their discovery pipelines.

References

- National Center for Biotechnology Information. An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195155/

- MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: https://www.mdpi.com/1420-3049/28/19/6803

- SciSpace. Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu. SciSpace. Available from: https://typeset.io/papers/photooxidation-of-n-acylhydrazones-to-1-3-4-oxadiazoles-26n0tq6t

- Royal Society of Chemistry. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc06253g

- Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/134-oxadiazoles.shtm

- National Center for Biotechnology Information. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5321614/

- IOPscience. Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. IOPscience. Available from: https://iopscience.iop.org/article/10.1088/1757-899X/1090/1/012001

- Semantic Scholar. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Additive-free-photo-mediated-oxidative-of-to-Kim-Lee/183186d34e9e033e079738f710950f8c874226f9

- UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.

- ResearchGate. Synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides... ResearchGate. Available from: https://www.researchgate.

- National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315993/

- PrepChem.com. Synthesis of 3-amino-benzoic acid. PrepChem.com. Available from: https://www.prepchem.com/synthesis-of-3-amino-benzoic-acid/

- AIP Publishing. Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. Available from: https://pubs.aip.

- ResearchGate. Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. ResearchGate. Available from: https://www.researchgate.net/publication/382022718_Synthesis_characterization_and_computational_investigation_of_5-chloro-2-5-2-methyl-1H-benzimidazol-5-yl-134-oxadiazol-2-ylaniline_DFT_parr_indices_ADMET_molecular_docking_and_molecular_dynamics

- National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881471/

- Benchchem. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Benchchem. Available from: https://www.benchchem.com/product/b1236592

- Sigma-Aldrich. 3-Aminobenzoic acid. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/127671

- ResearchGate. Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. ResearchGate. Available from: https://www.researchgate.

- MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: https://www.mdpi.com/1420-3049/27/22/7760

- MDPI. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. Available from: https://www.mdpi.com/1422-8599/2018/4/M1004

- MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. Available from: https://www.mdpi.com/2076-2607/11/11/2699

- Asian Journal of Research in Chemistry. Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian J. Research Chem. Available from: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2009-2-3-19.html

- ResearchGate. PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE. ResearchGate. Available from: https://www.researchgate.net/publication/350436858_PREPARATION_AND_CHARACTERISATION_OF_SOME_TRANSITION_METAL_COMPLEXES_OF_NEW_4-5-_ETHYL-134-OXADIAZOL-2-YLSULFANYLANILINE

Sources

- 1. eprints.utar.edu.my [eprints.utar.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 8. prepchem.com [prepchem.com]

- 9. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: Synthesis, Characterization, and Pharmacological Potential

This document provides a comprehensive technical overview of the chemical and pharmacological properties of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational chemical principles with practical, field-proven methodologies. We will explore the synthesis, structural elucidation, and potential therapeutic applications of this heterocyclic compound, grounded in the established significance of the 1,3,4-oxadiazole scaffold in modern pharmacology.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester groups have made it a cornerstone in the design of novel therapeutic agents.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][3][4]

This compound belongs to the 2,5-disubstituted 1,3,4-oxadiazole family. The presence of an aniline group provides a critical functional handle for further chemical modification, enabling its use as a versatile building block for creating extensive libraries of potential drug candidates. The methyl group at the 5-position contributes to the molecule's lipophilicity and electronic profile. This guide provides a predictive but technically grounded exploration of its properties and potential.

Physicochemical and Predicted Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from close analogs, such as the para-isomer, 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and the phenyl analog, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.[5][6]

| Property | Value (Predicted/Calculated) | Source/Basis |

| Molecular Formula | C₉H₉N₃O | (Calculated) |

| Molecular Weight | 175.19 g/mol | (Calculated) |

| Physical Form | Solid (Predicted) | [5] |

| Melting Point | 110-130 °C (Estimated) | Based on analogs[7] |

| Boiling Point | > 300 °C (Estimated) | General for aromatic heterocycles |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Common for polar organic compounds |

| pKa (Aniline N-H) | 3.5 - 4.5 (Estimated) | Electron-withdrawing effect of the oxadiazole ring |

| LogP | 1.5 - 2.0 (Estimated) | Based on structural fragments |

Synthesis and Purification

The most robust and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of 1,2-diacylhydrazine precursors.[8][9] The following protocol describes a reliable pathway to synthesize this compound from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from 3-nitrobenzoic acid. First, the corresponding acylhydrazide is formed and subsequently acetylated. The resulting diacylhydrazine undergoes cyclization, followed by the reduction of the nitro group to the target aniline.

Sources

- 1. 3-[4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilino]propanoicacid [synhet.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | CymitQuimica [cymitquimica.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | 25877-49-0 [sigmaaldrich.com]

- 6. 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline | C14H11N3O | CID 818367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)ANILINE | 25877-49-0 [chemicalbook.com]

- 9. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Characterization of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the 1,3,4-oxadiazole scaffold is a privileged structure due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a key intermediate and a potential pharmacophore. Its unambiguous structural elucidation is the bedrock upon which its further development rests. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural confirmation of this molecule. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a robust, self-validating analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and the coupling between neighboring protons reveals their connectivity.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | t | 1H | H-5' | Triplet due to coupling with two adjacent aromatic protons. |

| ~6.90 - 7.10 | m | 3H | H-2', H-4', H-6' | Complex multiplet for the remaining aromatic protons. |

| ~5.50 | s | 2H | -NH₂ | Broad singlet characteristic of an amine group; position can vary with concentration and solvent. |

| ~2.50 | s | 3H | -CH₃ | Singlet as there are no adjacent protons to couple with. |

Causality in Experimental Choice: The choice of an appropriate deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for this class of compounds due to its excellent solvating power for polar molecules and its ability to facilitate the observation of exchangeable protons like those of the amine group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is equally crucial for structural confirmation.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C-2 (Oxadiazole) | Deshielded due to attachment to two electronegative nitrogen atoms. |

| ~163.0 | C-5 (Oxadiazole) | Also deshielded, characteristic of the 1,3,4-oxadiazole ring carbons.[1] |

| ~149.0 | C-3' (C-NH₂) | Carbon attached to the electron-donating amine group. |

| ~130.0 | C-1' | Quaternary carbon of the aniline ring attached to the oxadiazole. |

| ~129.5 | C-5' | Aromatic CH carbon. |

| ~118.0 | C-6' | Aromatic CH carbon. |

| ~115.0 | C-4' | Aromatic CH carbon. |

| ~113.0 | C-2' | Aromatic CH carbon. |

| ~11.0 | -CH₃ | Aliphatic carbon of the methyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The spectral width should encompass the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3300 | Medium | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2950 - 2850 | Weak | C-H stretch | Aliphatic C-H (-CH₃) |

| 1620 - 1600 | Strong | C=N stretch | Oxadiazole Ring |

| 1580 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250 - 1020 | Strong | C-O-C stretch | Oxadiazole Ring |

Self-Validating System: The presence of characteristic bands for the N-H, aromatic C-H, C=N, and C-O-C vibrations provides a confirmatory fingerprint for the key functional groups within the molecule.[2]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak (protonated molecule). For C₉H₉N₃O, the expected monoisotopic mass is 175.0746. The observed m/z would be ~176.0824. |

| [M]⁺˙ | Molecular ion (radical cation) in techniques like Electron Ionization (EI). |

Plausible Fragmentation Pathways:

The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. Analysis of these fragments can help confirm the structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The high resolution of the instrument allows for the determination of the elemental composition from the accurate mass measurement.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the synergistic use of multiple techniques. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The structural elucidation of this compound is a critical step in its development for potential applications in medicinal chemistry and materials science. A multi-technique spectroscopic approach, combining NMR, IR, and Mass Spectrometry, provides a comprehensive and self-validating means of confirming its identity and purity. By understanding the principles behind each technique and the expected spectral features for this class of compounds, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further investigation into their properties and applications.

References

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.).

- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024, October 13).

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.

- Physicochemical and spectral characteristics of 1,3,4 oxadiazole/thiadiazoles. (n.d.). ResearchGate.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.

- Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. (n.d.). AIP Publishing.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).

- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (n.d.). PubMed Central.

- Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. (2019, July 12). ResearchGate.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024, November 21). Research Results in Pharmacology.

- 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. (2025, October 16).

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.).

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health.

- 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. (n.d.). Sigma-Aldrich.

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. (n.d.). PubChem.

- Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). (2014, December 26). SciSpace.

- substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.).

- Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. (n.d.). PubMed.

Sources

A Technical Guide to the Crystal Structure Analysis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: Methodologies and Structural Insights

Abstract

This technical guide provides a comprehensive overview of the methodologies and anticipated structural features in the crystal structure analysis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related 1,3,4-oxadiazole and aniline derivatives to offer a scientifically grounded framework for its analysis. The guide is intended for researchers, scientists, and drug development professionals, detailing the experimental workflow from synthesis and crystallization to X-ray diffraction and data interpretation. It further explores the expected intramolecular geometry, intermolecular interactions, and crystal packing phenomena, providing a robust predictive analysis that can guide future experimental work.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a prominent five-membered heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] This scaffold is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The aniline moiety, when appended to such a heterocyclic system, provides a versatile site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

The subject of this guide, this compound, combines these two important pharmacophores. A thorough understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design. Crystal structure analysis reveals the precise molecular conformation, electronic distribution, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound, which in turn influence its solubility, stability, and bioavailability.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey to elucidating a crystal structure is a multi-step process that demands precision at each stage. The logical flow from synthesis to final structural analysis is depicted below.

Synthesis and Crystallization Protocol

A plausible synthetic route to this compound is outlined below. This protocol is based on established methods for the synthesis of 1,3,4-oxadiazoles from acid hydrazides.[5]

Step 1: Synthesis of 3-Nitrobenzoyl Hydrazide

-

To a solution of methyl 3-nitrobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid, 3-nitrobenzoyl hydrazide, is washed with cold ethanol and dried.

Step 2: Synthesis of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

-

Suspend 3-nitrobenzoyl hydrazide (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the mixture at reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water to remove excess acetic anhydride, and dried.

Step 3: Synthesis of this compound

-

Dissolve 2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) in ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) and concentrated hydrochloric acid.

-

Reflux the mixture for 3-5 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane.

Anticipated Structural Features and Analysis

Based on the crystal structures of related compounds, we can predict the key structural parameters of this compound. The planarity of the heterocyclic and aromatic rings and the torsion angles between them are of particular interest as they define the overall molecular conformation.

Intramolecular Geometry

The 1,3,4-oxadiazole ring is expected to be essentially planar. The bond lengths and angles within this ring are influenced by the electronic nature of its substituents. A comparison with a similar reported structure, 2-amino-5-methyl-1,3,4-oxadiazole, provides a baseline for expected values.[6]

| Parameter | Expected Value Range for this compound | Comparative Values from 2-amino-5-methyl-1,3,4-oxadiazole[6] |

| Bond Lengths (Å) | ||

| O1-C2 | 1.36 - 1.38 | 1.371 Å |

| C2-N3 | 1.28 - 1.30 | 1.291 Å |

| N3-N4 | 1.40 - 1.42 | 1.411 Å |

| N4-C5 | 1.29 - 1.31 | 1.299 Å |

| C5-O1 | 1.35 - 1.37 | 1.362 Å |

| **Bond Angles (°) ** | ||

| C5-O1-C2 | 104 - 106 | 105.1° |

| O1-C2-N3 | 114 - 116 | 115.3° |

| C2-N3-N4 | 102 - 104 | 102.3° |

| N3-N4-C5 | 107 - 109 | 108.0° |

| N4-C5-O1 | 109 - 111 | 109.3° |

| Table 1: Predicted Intramolecular Geometry of the 1,3,4-Oxadiazole Ring. |

The dihedral angle between the mean plane of the 1,3,4-oxadiazole ring and the aniline ring will be a key conformational parameter. In similar structures, this angle can vary, influencing the degree of conjugation between the two ring systems.[7][8]

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be dictated by a combination of intermolecular forces. The aniline -NH₂ group is a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the oxygen atom can act as acceptors.

Hydrogen Bonding: It is highly probable that the crystal structure will feature intermolecular N-H···N or N-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks.[9]

π-π Stacking: The presence of two aromatic rings (aniline and oxadiazole) suggests that π-π stacking interactions will play a significant role in the crystal packing, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.

The interplay of these interactions is visualized in the following logical diagram.

Conclusion and Future Directions

This guide has outlined the essential methodologies for the crystal structure analysis of this compound and provided a predictive analysis of its key structural features based on data from analogous compounds. The synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound will provide definitive answers to the hypotheses presented here regarding its intramolecular geometry and intermolecular interactions. Such experimental data is invaluable for the fields of medicinal chemistry and materials science, enabling a deeper understanding of structure-property relationships and facilitating the design of novel therapeutic agents with enhanced efficacy and optimized physicochemical properties.

References

-

3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

-

Kudełko, A., & Łuczyński, M. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Retrieved January 15, 2026, from [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved January 15, 2026, from [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. (2020). AIP Publishing. Retrieved January 15, 2026, from [Link]

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). MDPI. Retrieved January 15, 2026, from [Link]

-

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. (n.d.). International Union of Crystallography. Retrieved January 15, 2026, from [Link]

-

Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). (2002). ResearchGate. Retrieved January 15, 2026, from [Link]

-

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Crystal structure of 2-({[5-(adamantan-2-yl)- 2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl} amino)benzonitrile, C20H22N4OS. (2022). De Gruyter. Retrieved January 15, 2026, from [Link]

-

Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

literature review of substituted 1,3,4-oxadiazole anilines

An In-depth Technical Guide to Substituted 1,3,4-Oxadiazole Anilines: Synthesis, Bioactivity, and Structure-Activity Relationship

Preamble: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the chemical architecture and biological relevance of a particularly compelling hybrid: substituted 1,3,4-oxadiazole anilines. The 1,3,4-oxadiazole ring, a five-membered heterocycle, is recognized as a "privileged scaffold" due to its robust chemical stability, favorable metabolic profile, and its role as a bioisostere for amide and ester groups, enabling crucial hydrogen bonding interactions with biological targets.[1][2][3] When coupled with an aniline framework—a fundamental building block in numerous pharmaceuticals—the resulting derivatives exhibit a broad and potent spectrum of biological activities. This document, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, characterization, and therapeutic potential of this versatile class of compounds.

Synthetic Strategies: Constructing the Core Moiety

The synthesis of 1,3,4-oxadiazole anilines is a multi-step process that hinges on the formation of the heterocyclic ring from a suitable precursor, typically an acid hydrazide. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The causality behind these pathways lies in creating a diacylhydrazine or a similar intermediate that can be cyclized via dehydration.

The Primary Pathway: From Anilino Acetohydrazide

A prevalent and reliable method involves the oxidative cyclization of N-substituted benzylidine hydrazides, which are themselves derived from an aniline-containing acid hydrazide.[4][5] This approach offers versatility in introducing a wide range of substituents onto the oxadiazole ring.

The logical flow of this synthesis is critical. Starting with a substituted aniline (e.g., p-bromoaniline) ensures the aniline moiety is integrated from the outset. Reaction with ethyl chloroacetate introduces the two-carbon linker needed for the hydrazide, and subsequent treatment with hydrazine hydrate completes the key intermediate. This acid hydrazide is the linchpin, ready to be condensed with various aromatic aldehydes to form Schiff bases (hydrazones). The final, and most crucial, step is the oxidative cyclization. Reagents like iodine in the presence of mercuric oxide or bromine in acetic acid facilitate the removal of two hydrogen atoms and the formation of the stable C-O-C bond within the oxadiazole ring.[4][5][6]

Caption: General Synthetic Workflow for 1,3,4-Oxadiazole Anilines.

Alternative Cyclization Strategies

Other methods for constructing the 1,3,4-oxadiazole ring are also employed, each with specific advantages.

-

Reaction with Carbon Disulfide: Acid hydrazides can react with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon heating cyclizes to a mercapto-oxadiazole. This mercapto group can then be further functionalized.[7]

-

Reaction with Phosphorus Oxychloride: A common and potent dehydrating agent, POCl₃, can be used to directly cyclize diacylhydrazine intermediates, formed by reacting an acid hydrazide with an acid chloride or another carboxylic acid.[8][9]

The choice of method is a strategic one. The oxidative cyclization of hydrazones is often preferred for its relatively mild conditions and the diversity of aldehydes that can be used. Direct cyclization with powerful dehydrating agents like POCl₃ is highly effective but may not be compatible with sensitive functional groups.

Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system for characterizing the synthesized 1,3,4-oxadiazole anilines.[5][6][8]

-

Infrared (IR) Spectroscopy: The successful formation of the oxadiazole ring is evidenced by the appearance of characteristic absorption bands. Key signals include a C=N stretching vibration typically around 1600-1650 cm⁻¹ and a C-O-C (ether linkage) stretching band within the 1200-1250 cm⁻¹ range. The disappearance of the C=O peak from the hydrazide precursor is also a critical indicator.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra are crucial for confirming the overall structure. Signals corresponding to the aromatic protons on the aniline and other substituted rings will appear in the downfield region (typically 6.5-8.5 ppm). The chemical shifts of protons on any methylene linkers (e.g., -CH₂-) between the aniline and oxadiazole moieties are also diagnostic.[5][9]

-

¹³C NMR: Carbon spectroscopy confirms the carbon framework. The two carbon atoms within the 1,3,4-oxadiazole ring resonate at highly characteristic downfield positions, often in the 155-165 ppm range, due to their attachment to electronegative nitrogen and oxygen atoms.[6][8]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The observation of the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular formula provides definitive proof of synthesis.[4][5]

A Spectrum of Biological Activities

The fusion of the 1,3,4-oxadiazole and aniline scaffolds gives rise to molecules with a remarkable diversity of biological actions.[1][10] This versatility makes them attractive candidates for drug discovery programs targeting various diseases.

Antimicrobial Activity

Substituted 1,3,4-oxadiazole anilines have consistently demonstrated significant antibacterial and antifungal properties.[11][12] They have been tested against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[4][13] Some derivatives exhibit potency comparable or even superior to standard drugs like amoxicillin and ketoconazole.[4][13] A notable area of research is their efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), where they show promise in combating biofilm formation.[3][14]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a prominent feature in many anticancer agents.[15][16] Anilino-substituted derivatives have shown potent cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231, MCF-7), colon (HT-29), and liver (HepG2) cancers.[7][17][18] The mechanisms of action are diverse and include the inhibition of key enzymes like histone deacetylases (HDACs), tubulin polymerization, and growth factor receptors such as EGFR and VEGFR.[18][19] Several compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their therapeutic potential.[7]

Anticonvulsant Activity

Epilepsy is a major neurological disorder, and there is a continuous search for new therapeutic agents with improved efficacy and safety profiles. Several series of 1,3,4-oxadiazole derivatives, including those with aniline moieties, have been evaluated for anticonvulsant activity using standard models like the maximal electroshock seizure (MES) and pentylenetetrazole (scPTZ) tests.[20][21] The proposed mechanism often involves modulation of GABAergic neurotransmission, with some compounds showing direct binding affinity to the GABAᴀ receptor, a key target for many antiepileptic drugs.[21][22][23]

Other Therapeutic Areas

The pharmacological potential of this scaffold extends further, with reports of significant:

Caption: Diverse Biological Activities of the Core Scaffold.

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications influence biological activity is the essence of medicinal chemistry. For 1,3,4-oxadiazole anilines, SAR studies provide a rational basis for designing more potent and selective agents.

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline phenyl ring are critical. Electron-withdrawing groups (e.g., halogens like -Cl, -Br) or electron-donating groups (e.g., methoxy -OCH₃, methyl -CH₃) can significantly modulate activity. For instance, in some series, the presence of a halogen at the para-position of the aniline ring enhances antimicrobial or anticancer effects, likely by increasing lipophilicity and improving cell membrane penetration.[4][7]

-

Substituents on the 5-position of the Oxadiazole Ring: The aromatic or heterocyclic group attached to the other side of the oxadiazole ring plays a major role in target binding. The introduction of bulky groups or specific pharmacophores can direct the molecule to different biological targets. For example, incorporating a pyridine ring has been shown to enhance antimicrobial activity.[14]

-

The Linker Group: The nature of the linker between the aniline nitrogen and the oxadiazole ring, if present, can also affect activity by influencing the molecule's overall conformation and flexibility.

Table 1: Summary of Biological Activity for Representative Compounds

| Compound Class | Substituent (Example) | Biological Activity | Model/Cell Line | Potency (MIC/IC₅₀) | Reference |

| 4-bromo-anilino-oxadiazole | 5-(4-chlorophenyl) | Antibacterial | S. aureus | Good activity | [4] |

| 4-bromo-anilino-oxadiazole | 5-(4-methoxyphenyl) | Antibacterial | B. subtilis | Better activity | [4] |

| N-phenyl-thio-oxadiazole | N-(4-fluorophenyl) | Anticancer | A549 (Lung) | IC₅₀: 1.59 µM | [7] |

| N-phenyl-thio-oxadiazole | N-(phenyl) | Anticancer | A549 (Lung) | IC₅₀: <0.14 µM | [7] |

| Dihydroquinolinone-oxadiazole | 5-(pentylthio) | Anticonvulsant | MES model | ED₅₀: 8.9 mg/kg | [21] |

Key Experimental Protocols

To ensure reproducibility and trustworthiness, detailed methodologies are essential. The following protocols represent common procedures for the synthesis and biological evaluation of this compound class.

Protocol: Synthesis of 4-bromo[(N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]aniline

This protocol is adapted from the multi-step synthesis described by Bhat et al.[4][5] It is a self-validating system where the successful synthesis of each intermediate is confirmed before proceeding.

Step 1: Synthesis of 2-[4-bromo aniline] N-(4-chlorobenzylidine) hydrazide (Schiff Base)

-

Dissolve 2-(4-bromophenylamino)acetohydrazide (0.01 mol) in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Add 4-chlorobenzaldehyde (0.01 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane 1:1).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice. The solid Schiff base will precipitate.

-

Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure product.

Step 2: Oxidative Cyclization to the Final Product

-

Suspend the dried Schiff base from Step 1 (0.005 mol) in 20 mL of dimethylformamide (DMF).

-

Add yellow mercuric oxide (HgO) (0.01 mol) and a catalytic amount of iodine (I₂).

-

Causality Note: The I₂/HgO system acts as an in-situ oxidizing agent to facilitate the cyclodehydrogenation of the hydrazone to the stable 1,3,4-oxadiazole ring.

-

Reflux the mixture for 8-10 hours with constant stirring.

-

Monitor the reaction by TLC until the starting material spot disappears.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Pour the filtrate into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with a dilute solution of potassium iodide (to remove excess iodine) followed by water.

-

Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

-

Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for quantifying antibacterial activity.[3]

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/mL. Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Add 200 µL of the compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient.

-

Controls: Well 11 should contain 100 µL of MHB and the bacterial inoculum (positive growth control). Well 12 should contain only 100 µL of sterile MHB (negative control/sterility check).

-

Inoculation: Add 10 µL of the standardized bacterial suspension to wells 1 through 11, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Outlook

Substituted 1,3,4-oxadiazole anilines represent a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and chemical stability of the core scaffold, combined with the vast potential for structural diversification, allow for fine-tuning of biological activity. The extensive body of work demonstrates their potent efficacy in antimicrobial, anticancer, and anticonvulsant applications, among others. Future research should focus on elucidating precise mechanisms of action through advanced molecular modeling and target identification studies. The development of derivatives with enhanced selectivity and improved pharmacokinetic profiles will be crucial for translating these promising scaffolds into clinically viable therapeutic agents.

References

-

Bhat, K. I., Sufeera, K., & Kumar, P. C. S. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]

-

Reddy, T. S., & Dubey, P. K. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds, 1-28. [Link]

-

Batra, S., & Akhtar, M. J. (2019). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Mini-Reviews in Medicinal Chemistry, 19(16), 1327-1354. [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Vaidya, A., Pathak, D., & Shah, K. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. [Link]

-

Balachandran, C., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. [Link]

-

Kurup, S. S., & Jat, R. K. (2023). A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. Journal of Cardiovascular Disease Research, 13(10). [Link]

-

D'souza, A. S., et al. (2022). A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. Journal of Pharmaceutical Negative Results, 13(S01), 22-31. [Link]

-

Oza, M. J., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 16(13), 989-1000. [Link]

-

Yurttaş, L., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(41), 36815-36831. [Link]

-

Kudełko, A., & Łuczyński, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Kudełko, A., & Łuczyński, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]

-

Kudełko, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]

-

Ghenea, A., et al. (2022). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6608. [Link]

-

Kumar, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Bioorganic Chemistry, 125, 105872. [Link]

-

Sharma, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Pharmaceuticals, 14(10), 1051. [Link]

-

Sahu, J. K., et al. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a84-a101. [Link]

-

Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 673795. [Link]

-

Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]

-

Mickevičius, V., et al. (2009). Synthesis of substituted 1,3,4-oxadiazole derivatives. Chemistry of Heterocyclic Compounds, 45(4), 487-493. [Link]

-

Al-Ghorbani, M., et al. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics, 40(20), 10077-10095. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

ResearchGate. (2023). Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53). [Link]

-

Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(8), 1432-1441. [Link]

-

Balaji, K., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(3), 1629-1638. [Link]

-

Kouhkan, M., et al. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing, 3(3). [Link]

-

Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]

-

Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]

-

Balachandran, C., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. ACS Omega. [Link]

-

Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. European Journal of Medicinal Chemistry, 206, 112672. [Link]

-

Akhtar, M. J., et al. (2023). Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review. Mini-Reviews in Medicinal Chemistry, 23(1), 2-23. [Link]

-

Fassihi, A., et al. (2008). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Pharmaceutical Sciences, 14(1), 1-8. [Link]

Sources

- 1. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 14. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 15. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 19. ijnrd.org [ijnrd.org]

- 20. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 21. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: Strategies and Methodologies

This guide provides a comprehensive overview of the synthetic pathways for obtaining 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of starting material selection.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that is a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a highly sought-after scaffold in drug discovery.[3] Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The target molecule, this compound, incorporates this versatile heterocycle with a reactive aniline functionality, making it an invaluable intermediate for the synthesis of more complex molecular architectures.

Strategic Synthesis Planning: Selecting the Optimal Starting Materials

The synthesis of this compound can be approached from several retrosynthetic pathways. The choice of starting materials is critical and is often dictated by commercial availability, cost, and the overall efficiency of the synthetic sequence. Two primary strategies, diverging from either a nitro-substituted or an amino-substituted aromatic precursor, are presented below.

Strategy A: The Nitro-Precursor Approach

This is often the preferred route due to the directing effects of the nitro group in aromatic substitution reactions and the well-established methods for its subsequent reduction.

-

Primary Starting Material: 3-Nitrobenzoic acid. This is a readily available and cost-effective commodity chemical.[6]

-

Key Intermediates:

-

3-Nitrobenzohydrazide

-

N'-acetyl-3-nitrobenzohydrazide

-

2-(3-Nitrophenyl)-5-methyl-1,3,4-oxadiazole

-

Strategy B: The Amino-Precursor Approach

While seemingly more direct, this strategy requires careful protection of the reactive aniline group to prevent unwanted side reactions during the oxadiazole ring formation.

-

Primary Starting Material: 3-Aminobenzoic acid. Another commercially available starting material.[7][8]

-

Key Intermediates:

-

Protected 3-aminobenzoic acid (e.g., N-acetyl-3-aminobenzoic acid)

-

Protected 3-aminobenzohydrazide

-

Protected N'-acetyl-3-aminobenzohydrazide

-

Protected this compound

-

Rationale for Preferred Strategy: Strategy A is generally more straightforward and higher yielding as it avoids the protection-deprotection sequence for the amino group. The final nitro group reduction is typically a clean and high-yielding transformation.[5]

Synthetic Workflow and Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the preferred nitro-precursor approach (Strategy A).

Visualizing the Workflow: A Step-by-Step Diagram

Caption: Synthetic pathway from 3-nitrobenzoic acid.

Step 1: Synthesis of 3-Nitrobenzohydrazide

The initial step involves the conversion of 3-nitrobenzoic acid to its corresponding hydrazide. This is typically a two-step process involving esterification followed by hydrazinolysis.

Protocol:

-

Esterification: To a solution of 3-nitrobenzoic acid (1 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) catalytically. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product, methyl 3-nitrobenzoate, with ethyl acetate.

-

Hydrazinolysis: Dissolve the crude methyl 3-nitrobenzoate (1 eq.) in ethanol (10 vol.) and add hydrazine hydrate (1.5-2 eq.). Reflux the mixture for 6-8 hours. Upon cooling, the product, 3-nitrobenzohydrazide, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Causality: The esterification step is necessary to activate the carboxylic acid for nucleophilic attack by hydrazine. Sulfuric acid acts as a catalyst for this Fischer esterification. The subsequent reaction with hydrazine hydrate is a nucleophilic acyl substitution at the ester carbonyl, leading to the formation of the more stable hydrazide.

Step 2: Formation of the 1,3,4-Oxadiazole Ring

The formation of the 1,3,4-oxadiazole ring is achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate.[9][10]

Protocol:

-

Acetylation: Suspend 3-nitrobenzohydrazide (1 eq.) in a suitable solvent such as acetic acid or toluene. Add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature below 20°C. Stir the reaction mixture at room temperature for 2-3 hours to yield N'-acetyl-3-nitrobenzohydrazide.

-

Cyclodehydration: To the crude N'-acetyl-3-nitrobenzohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) cautiously.[2] Heat the mixture to reflux for 2-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-(3-nitrophenyl)-5-methyl-1,3,4-oxadiazole, is collected by filtration, washed with water until neutral, and dried.

Causality: The acetylation step forms the necessary 1,2-diacylhydrazine precursor. The strong dehydrating agent then promotes an intramolecular cyclization by removing a molecule of water, leading to the formation of the stable aromatic 1,3,4-oxadiazole ring.

Alternative One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Recent methodologies have focused on more efficient one-pot procedures. Oxidative cyclization of N-acylhydrazones, formed in situ from an aldehyde and a hydrazide, is a prominent example.[1][11][12]

Caption: One-pot oxidative cyclization approach.

Step 3: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amine, yielding the target compound.

Protocol:

-

Dissolve 2-(3-nitrophenyl)-5-methyl-1,3,4-oxadiazole (1 eq.) in a suitable solvent like ethanol or ethyl acetate.

-